![molecular formula C7H3Cl2N3 B13984020 4,7-Dichloropyrido[4,3-D]pyrimidine](/img/structure/B13984020.png)
4,7-Dichloropyrido[4,3-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dichloropyrido[4,3-D]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine atoms at the 4th and 7th positions of the pyrido[4,3-D]pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloropyrido[4,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The reaction mixture is heated to reflux, and the product is isolated after acidification and filtration .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and the compound is typically produced in powder form with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dichloropyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 7th positions can be replaced by nucleophiles under suitable conditions.
Suzuki Coupling: This compound can participate in Suzuki coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki Coupling: Reagents include boronic acids and palladium catalysts.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyridopyrimidines where the chlorine atoms are replaced by the nucleophiles.
Suzuki Coupling: The major products are biaryl compounds formed by the coupling of the pyridopyrimidine with the boronic acid.
Aplicaciones Científicas De Investigación
4,7-Dichloropyrido[4,3-D]pyrimidine has been studied for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential as an inhibitor of specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 4,7-Dichloropyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 4,7-Dichloropyrido[3,2-D]pyrimidine
- 4,7-Dichloropyrido[2,3-D]pyrimidine
- 7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine
Uniqueness
4,7-Dichloropyrido[4,3-D]pyrimidine is unique due to its specific substitution pattern and the resulting biological activity. The presence of chlorine atoms at the 4th and 7th positions imparts distinct chemical reactivity and potential therapeutic properties compared to other pyridopyrimidine derivatives .
Propiedades
Fórmula molecular |
C7H3Cl2N3 |
|---|---|
Peso molecular |
200.02 g/mol |
Nombre IUPAC |
4,7-dichloropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-1-5-4(2-10-6)7(9)12-3-11-5/h1-3H |
Clave InChI |
YXYITBIPRYGZDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CN=C1Cl)C(=NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


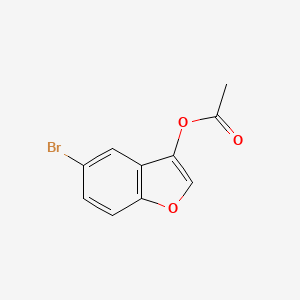
![n-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13983939.png)
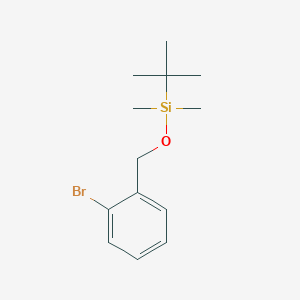
![Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B13983952.png)
![benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate](/img/structure/B13983957.png)

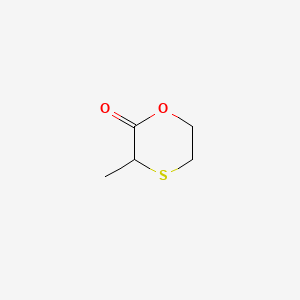
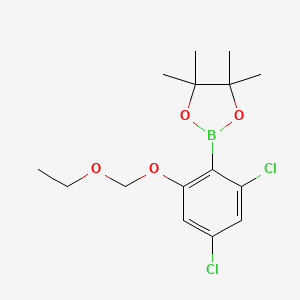
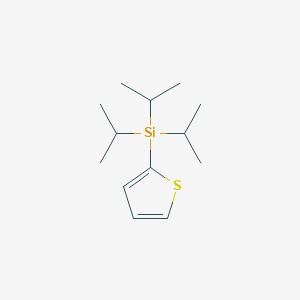
![Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13984000.png)




